molecular formula C9H14O3 B1660349 (2-Oxocyclohexyl)methyl acetate CAS No. 7500-52-9

(2-Oxocyclohexyl)methyl acetate

Cat. No.: B1660349
CAS No.: 7500-52-9
M. Wt: 170.21 g/mol
InChI Key: YEFWAPMLTMNZEB-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-oxocyclohexyl)methyl acetate typically involves the esterification of (2-oxocyclohexyl)methanol with acetic acid or acetic anhydride in the presence of a catalyst such as sulfuric acid . The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes where the reactants are fed into a reactor and the product is continuously removed. This method enhances efficiency and yield while minimizing the formation of by-products .

Comparison with Similar Compounds

  • Cyclohexaneacetic acid, 2-oxo-, methyl ester
  • Methyl (2-oxocyclohexyl)acetate
  • Acetic acid (2-oxo-cyclohexyl)-methyl ester

Comparison: (2-Oxocyclohexyl)methyl acetate is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. Compared to similar compounds, it exhibits different reactivity patterns and applications, making it valuable in various research and industrial contexts .

Properties

IUPAC Name

(2-oxocyclohexyl)methyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O3/c1-7(10)12-6-8-4-2-3-5-9(8)11/h8H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEFWAPMLTMNZEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1CCCCC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00322618
Record name (2-oxocyclohexyl)methyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00322618
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7500-52-9
Record name NSC401679
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=401679
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name (2-oxocyclohexyl)methyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00322618
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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